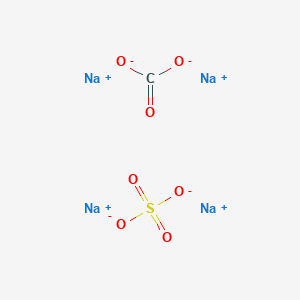

Sodium carbonate sulfate

Description

Properties

CAS No. |

69011-11-6 |

|---|---|

Molecular Formula |

CNa4O7S |

Molecular Weight |

248.03 g/mol |

IUPAC Name |

tetrasodium;carbonate;sulfate |

InChI |

InChI=1S/CH2O3.4Na.H2O4S/c2-1(3)4;;;;;1-5(2,3)4/h(H2,2,3,4);;;;;(H2,1,2,3,4)/q;4*+1;/p-4 |

InChI Key |

GJVBKDIXWWWCSH-UHFFFAOYSA-J |

SMILES |

C(=O)([O-])[O-].[O-]S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |

Canonical SMILES |

C(=O)([O-])[O-].[O-]S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |

Other CAS No. |

69011-11-6 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Crystal Growth Kinetics of Sodium Carbonate Sulfate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal growth kinetics of sodium carbonate sulfate (B86663) double salts, primarily focusing on Burkeite (~2Na₂SO₄·Na₂CO₃) and a dicarbonate (B1257347) species (~2Na₂CO₃·Na₂SO₄). Understanding the crystallization behavior of these salts is critical in various industrial applications, including the pulp and paper industry, where their formation can lead to fouling in heat exchange equipment. This document summarizes key quantitative data, details experimental protocols for kinetic studies, and provides visualizations of the crystallization pathways and experimental workflows.

Core Concepts in Sodium Carbonate Sulfate Crystallization

The crystallization of sodium carbonate and sodium sulfate from aqueous solutions is a complex process influenced by several factors, including temperature, solution composition, and the presence of impurities. Depending on these conditions, various crystalline forms can precipitate, including anhydrous or hydrated forms of the individual salts, as well as two primary double salts: Burkeite and a dicarbonate species.

The composition of the crystallizing solid is heavily dependent on the mole ratio of carbonate to sulfate in the solution.[1] The presence of certain ions, such as calcium, can also significantly impact the nucleation process, often acting as an inhibitor and leading to higher supersaturation levels before crystallization occurs.[2]

Quantitative Data on Crystallization Conditions

The following tables summarize the key quantitative data gathered from various studies on the crystallization of this compound double salts.

Table 1: Influence of Temperature and Solution Composition on Crystal Formation

| Temperature (°C) | Carbonate to Sulfate Molar Ratio (Na₂CO₃ / (Na₂CO₃ + Na₂SO₄)) | Predominant Crystal Phase | Reference |

| < 110 | < 0.834 | Burkeite (~2Na₂SO₄·Na₂CO₃) | [1] |

| < 110 | > 0.835 | Sodium Carbonate Monohydrate | [1] |

| 110 - 115 | 0.833 - 0.840 | Transition from Burkeite to Dicarbonate | [1] |

| 115 | ~5 to ~7 | Dicarbonate (~2Na₂CO₃·Na₂SO₄) | [3] |

| 125 - 135 | 0.833 - 0.889 | Dicarbonate-rich phase | [1] |

Table 2: Kinetic Parameters for Sodium Carbonate and Sodium Sulfate Crystallization in a Ternary System

| Crystallizing Species | Co-solute | Mean Mass Transfer Coefficient (kg, m/s) | Crystallization Order (g) | Reference |

| Sodium Carbonate Decahydrate | Sodium Sulfate | 6 x 10⁻⁷ | 1.0 ± 0.1 | [4] |

| Sodium Sulfate Decahydrate | Sodium Carbonate | (1 ± 1) x 10⁻⁷ (m⁴ mol⁻¹ s⁻¹) | 2.0 ± 0.1 | [4] |

Experimental Protocols for Studying Crystal Growth Kinetics

Detailed experimental protocols are crucial for obtaining reliable and reproducible data on crystal growth kinetics. Below are methodologies for key experiments cited in the literature.

Isothermal Evaporation with In-Situ Monitoring

This method is used to determine the crystallization boundaries and identify the solid phases formed under controlled temperature and evaporation rates.

Objective: To identify the crystalline species formed from sodium carbonate and sodium sulfate solutions at a constant temperature by evaporating the solvent.

Apparatus:

-

Jacketed glass reactor (e.g., 1 L) with temperature control via a circulating bath.

-

Agitator (e.g., shaft stirrer) for homogenous mixing.

-

Solvent evaporation system with a controlled rate.

-

In-situ monitoring probe, such as a Lasentec® Focused Beam Reflectance Measurement (FBRM) system, to detect the onset of nucleation.[5]

-

Sampling port for slurry analysis.

-

X-ray diffraction (XRD) equipment for crystal phase identification.

Procedure:

-

Prepare a solution of sodium carbonate and sodium sulfate with a specific molar ratio at a known concentration (e.g., 30 wt% total solids).

-

If studying the effect of inhibitors, add the desired concentration of the inhibitor (e.g., 1000 mg EDTA per kg of solution to sequester calcium ions).[1]

-

Transfer the solution to the jacketed reactor and bring it to the desired isothermal temperature (e.g., 115 °C).

-

Start the agitator to ensure the solution is well-mixed.

-

Begin evaporating the solvent at a constant rate (e.g., 5 g/minute ).[1]

-

Monitor the particle count and chord length distribution in real-time using the FBRM probe. The onset of nucleation is indicated by a sharp increase in particle counts.[3]

-

Once nucleation is detected, take a slurry sample for analysis.

-

Continue the evaporation and sampling process to observe any subsequent nucleation events, which may indicate the formation of a different crystal phase.[3]

-

Analyze the collected crystal samples using XRD to identify the crystalline phases.

Desupersaturation Measurement using Confocal Micro-Raman Spectroscopy

This advanced technique allows for the in-situ and non-invasive measurement of concentration changes in a multi-component solution during crystallization, enabling the determination of individual crystal growth rates.[4]

Objective: To determine the crystal growth rates of sodium carbonate and sodium sulfate hydrates from a supersaturated solution by measuring the rate of desupersaturation.

Apparatus:

-

Confocal micro-Raman spectroscope with high spatial resolution.[6]

-

Temperature-controlled stage.

-

Planar crystalline substrate of the salt of interest (e.g., sodium carbonate decahydrate).

-

Syringe pump or microfluidic device to create a thin film of the solution.

Procedure:

-

Prepare a supersaturated aqueous solution containing both sodium carbonate and sodium sulfate at a specific temperature.

-

Place the planar crystalline substrate on the temperature-controlled stage of the confocal Raman microscope.

-

Create a thin film (e.g., 150 µm) of the supersaturated solution over the substrate.[4]

-

Focus the Raman laser at a single point within the solution film.

-

Acquire Raman spectra continuously over time. The intensity of the characteristic peaks for carbonate and sulfate ions is proportional to their concentration.

-

Monitor the decrease in the intensity of the Raman peaks for carbonate and sulfate as the crystals grow on the substrate, consuming the solutes from the solution.

-

Convert the spectral data to concentration versus time profiles for both sodium carbonate and sodium sulfate.

-

From the desupersaturation curves, calculate the crystal growth rates for each component using appropriate kinetic models, such as a simple power law.[4]

Visualizations of Crystallization Pathways and Workflows

The following diagrams, created using the DOT language, illustrate the logical relationships in the crystallization process and a typical experimental workflow.

Caption: Logical flow of this compound crystallization.

Caption: Isothermal crystallization experimental workflow.

References

Theoretical Modeling of Burkeite Solid Solution: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Burkeite, a crystalline solid solution of sodium carbonate (Na₂CO₃) and sodium sulfate (B86663) (Na₂SO₄), is a mineral of significant industrial importance, particularly in the production of detergents, glass, and pulp and paper. Its formation and properties in aqueous solutions are critical for process optimization and product quality. The general formula for the Burkeite solid solution is Na₂ₓ(CO₃)y(SO₄)₁-y, where the ratio of carbonate to sulfate can vary. A common stoichiometry referenced is Na₂CO₃·2Na₂SO₄. Understanding the thermodynamics and crystallization kinetics of Burkeite is crucial for controlling its precipitation and material properties.

This technical guide provides a comprehensive overview of the theoretical modeling approaches for the Burkeite solid solution. It details the prevalent thermodynamic and atomistic models, summarizes key quantitative data from the literature, outlines experimental protocols for model validation, and presents visual representations of the core concepts to facilitate understanding.

Theoretical Modeling Approaches

The theoretical modeling of the Burkeite solid solution primarily falls into two categories: thermodynamic models that describe the macroscopic behavior of the system in solution, and atomistic models that provide insights into the crystal structure and intermolecular interactions at the molecular level.

Thermodynamic Models

Thermodynamic models are essential for predicting the phase behavior of the Na₂CO₃-Na₂SO₄-H₂O system, including the solubility of Burkeite and the conditions under which it precipitates.

The Pitzer model is a widely used framework for calculating activity coefficients in electrolyte solutions. For the Burkeite system, a thermodynamic model based on Pitzer's ionic activity coefficients can be used to predict solubility and solid-phase composition. This model is particularly useful for the high ionic strengths encountered in industrial crystallization processes. The model takes the form of a two-parameter empirical parabola and can be used to calculate solubility and equilibrium solid composition in Na₂SO₄-Na₂CO₃ aqueous solutions at various temperatures.[1]

For modeling the solid solution itself, the Compound Energy Formalism (CEF) is a powerful tool. The (Na,K)₂(SO₄,CO₃) solid solutions have been modeled using this formalism.[2] In this model, the Gibbs energy of the solid solution is described based on the end-members and interaction parameters that account for the non-ideal mixing of the constituent ions on the crystal lattice.

Atomistic Models

Atomistic models, such as Density Functional Theory (DFT) and Molecular Dynamics (MD), provide a molecular-level understanding of the Burkeite structure and its formation.

DFT calculations can be employed to investigate the electronic structure and stability of different Burkeite compositions. While specific DFT studies on Burkeite are not abundant in the public literature, DFT has been applied to its constituent minerals, sodium carbonate and sodium sulfate, to understand their structural and electronic properties.

MD simulations can be used to study the dynamics of ion association in solution and the nucleation and growth of Burkeite crystals. These simulations can provide insights into the mechanism of solid solution formation and the influence of impurities on crystal habit.

Quantitative Data

A robust theoretical model must be validated against accurate experimental data. This section summarizes key quantitative data for the Burkeite solid solution.

Table 1: Solubility Data for the Na₂CO₃-Na₂SO₄-H₂O System

| Temperature (°C) | Na₂CO₃ (wt%) | Na₂SO₄ (wt%) | Solid Phase |

| 35 | 30.8 | 0.0 | Na₂CO₃·H₂O |

| 35 | 25.0 | 8.0 | Burkeite + Na₂CO₃·H₂O |

| 35 | 15.0 | 20.0 | Burkeite |

| 35 | 5.0 | 32.0 | Burkeite + Na₂SO₄ |

| 35 | 0.0 | 33.2 | Na₂SO₄ |

| 100 | 31.5 | 0.0 | Na₂CO₃ |

| 100 | 20.0 | 15.0 | Burkeite + Na₂CO₃ |

| 100 | 10.0 | 28.0 | Burkeite |

| 100 | 5.0 | 31.0 | Burkeite + Na₂SO₄ |

| 100 | 0.0 | 32.4 | Na₂SO₄ |

Note: This table presents illustrative data synthesized from various sources on the Na₂CO₃-Na₂SO₄-H₂O phase diagram. Actual values may vary depending on the specific experimental conditions.

Table 2: Crystallographic Data for Burkeite

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Pmnm |

| a (Å) | 7.058 |

| b (Å) | 9.224 |

| c (Å) | 5.167 |

| Z | 2 |

Note: The crystallographic data can vary slightly depending on the precise composition of the solid solution.

Experimental Protocols for Model Validation

The validation of theoretical models for the Burkeite solid solution relies on precise experimental measurements. The following are key experimental protocols cited in the literature.

Phase Diagram Determination

Methodology: The ternary phase diagram for the Na₂CO₃-Na₂SO₄-H₂O system can be determined using a combination of analytical techniques.

-

In-situ Raman Spectroscopy: This technique is employed for the online monitoring of slurry concentration.[3] A Raman probe is immersed in the crystallizer to collect spectra of the solution and solid phases. Chemometric models are then developed to correlate the spectral data with the concentrations of Na₂CO₃ and Na₂SO₄ in the solution and the identity of the solid phases.[3]

-

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA): DSC and TGA are used to study phase transitions in the solid state, providing data for the evaluation of phase equilibria in the common-cation ternary systems.[2]

-

Gravimetric Method: The solubility of the salts can be confirmed using the conventional gravimetric method, which involves equilibrating the solution with the solid phase, followed by chemical analysis of the liquid phase.[3]

Characterization of Particulate Properties

Methodology: The physical and chemical properties of Burkeite particles are crucial for its industrial applications and for validating models of crystallization and agglomeration.

-

X-ray Powder Diffraction (XRPD): XRPD is used to identify the crystalline phases present in the solid material and to confirm the purity of the synthesized Burkeite.[3][4]

-

Energy Dispersive X-ray Analysis (EDX): EDX provides elemental analysis of the solid particles, confirming the presence and relative amounts of sodium, carbon, sulfur, and oxygen.[4]

-

Mercury Intrusion Porosimetry: This technique is used to characterize the pore structure within the Burkeite particles, providing data on pore volume and size distribution.[4]

-

Scanning Electron Microscopy (SEM): SEM is used to visualize the morphology and size of the Burkeite crystals and agglomerates.

Visualizations

Diagrams are provided to illustrate key concepts and workflows related to the theoretical modeling of Burkeite.

References

An In-depth Technical Guide to the Thermodynamic Properties of Sodium Carbonate Sulfate (Burkeite)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of sodium carbonate sulfate (B86663), a naturally occurring double salt mineral known as burkeite. The information compiled herein is intended to serve as a critical resource for researchers, scientists, and professionals in drug development and other fields where the physicochemical properties of inorganic salts are of paramount importance.

Introduction to Sodium Carbonate Sulfate (Burkeite)

This compound, with the chemical formula Na₆(CO₃)(SO₄)₂, is a double salt that crystallizes in the orthorhombic system[1][2][3]. It is found in evaporite deposits and can also be synthesized[1][2][3]. Understanding its thermodynamic properties is crucial for a variety of applications, including industrial processes, geological modeling, and potentially in pharmaceutical formulations as an excipient.

Core Thermodynamic Properties

A summary of the key thermodynamic properties of burkeite at standard conditions (298.15 K and 1 bar) is presented in Table 1. These values are essential for predicting the stability, solubility, and reactivity of the compound.

Table 1: Core Thermodynamic Properties of Burkeite (Na₆(CO₃)(SO₄)₂) at 298.15 K

| Property | Symbol | Value | Unit | Reference |

| Molecular Weight | M | 390.075 | g·mol⁻¹ | [4] |

| Standard Gibbs Free Energy of Formation | ΔGºf | -3650967 | J·mol⁻¹ | [4] |

| Standard Enthalpy of Formation | ΔHºf | Value not explicitly found in search results | J·mol⁻¹ | |

| Standard Molar Entropy | Sº | Value not explicitly found in search results | J·mol⁻¹·K⁻¹ |

Note: While direct experimental values for the standard enthalpy of formation and standard molar entropy of burkeite were not found in the provided search results, the Gibbs free energy of formation is a key thermodynamic parameter from which other properties can be derived or estimated.

Experimental Determination of Thermodynamic Properties

The determination of the thermodynamic properties of double salts like burkeite involves a combination of calorimetric and analytical techniques. The following sections outline the detailed methodologies for key experiments.

Determination of the Enthalpy of Formation by Solution Calorimetry

The standard enthalpy of formation (ΔHºf) of a double salt can be determined indirectly using solution calorimetry by applying Hess's Law. This involves measuring the enthalpies of solution for the double salt and its constituent single salts[5][6].

Experimental Workflow:

Detailed Protocol:

-

Calorimeter Calibration: Calibrate the solution calorimeter using a substance with a known heat of solution, such as potassium chloride (KCl), to determine the heat capacity of the calorimeter.

-

Sample Preparation: Use high-purity, anhydrous samples of burkeite, sodium carbonate, and sodium sulfate. The samples should be finely ground to ensure rapid dissolution.

-

Measurement:

-

Fill the calorimeter with a precise volume of deionized water or a suitable dilute acid.

-

Allow the system to reach thermal equilibrium and record the initial temperature.

-

Introduce a precisely weighed sample of the salt into the solvent.

-

Record the temperature change over time until a stable final temperature is achieved.

-

-

Calculation:

-

Calculate the heat absorbed or released during dissolution using the temperature change, the mass of the solvent, the specific heat capacity of the solution, and the heat capacity of the calorimeter.

-

Determine the molar enthalpy of solution for each salt.

-

Apply Hess's Law as described in the diagram above, using known standard enthalpies of formation for sodium carbonate and sodium sulfate to calculate the standard enthalpy of formation of burkeite.

-

Determination of Heat Capacity and Phase Transitions by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a powerful technique to measure the heat capacity of a substance as a function of temperature and to identify phase transitions[7][8].

Experimental Workflow:

Detailed Protocol:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using standard reference materials with known melting points and enthalpies of fusion (e.g., indium).

-

Sample Preparation: A small, accurately weighed sample of finely ground burkeite (typically 5-10 mg) is hermetically sealed in an aluminum or gold pan. An empty sealed pan is used as a reference.

-

Measurement:

-

The sample and reference pans are placed in the DSC furnace.

-

The furnace is heated at a constant rate (e.g., 10 °C/min) over the desired temperature range under a controlled atmosphere (e.g., nitrogen).

-

The difference in heat flow required to maintain the sample and reference at the same temperature is recorded as a function of temperature.

-

-

Data Analysis:

-

The heat capacity at a given temperature is calculated from the difference in heat flow between the sample and a baseline run (with empty pans), and the known heat capacity of a standard material (e.g., sapphire).

-

Phase transitions are identified as endothermic (melting) or exothermic (crystallization) peaks in the DSC curve. The temperature of the transition is determined from the onset or peak of the event, and the enthalpy of the transition is calculated from the area under the peak.

-

Phase Diagrams and Stability

The stability of burkeite is intrinsically linked to the phase equilibria in the Na₂CO₃-Na₂SO₄-H₂O system. Phase diagrams are graphical representations of the physical states of a system under different conditions of temperature, pressure, and composition.

The formation of burkeite is a key feature of the Na₂CO₃-Na₂SO₄-H₂O ternary system, particularly at elevated temperatures. Understanding this phase diagram is critical for processes such as fractional crystallization and for predicting the formation of scale in industrial equipment.

Conclusion

This technical guide has summarized the available thermodynamic data for this compound (burkeite) and provided detailed experimental protocols for the determination of its key thermodynamic properties. While a value for the Gibbs free energy of formation is available, further experimental work is required to definitively determine the standard enthalpy of formation and standard molar entropy. The methodologies outlined here provide a robust framework for researchers to conduct such investigations, thereby enhancing our fundamental understanding of this important double salt.

References

- 1. handbookofmineralogy.org [handbookofmineralogy.org]

- 2. Burkeite Mineral Data [webmineral.com]

- 3. mindat.org [mindat.org]

- 4. Burkeite | Thermoddem [thermoddem.brgm.fr]

- 5. researchgate.net [researchgate.net]

- 6. Experimental methods for determining enthalpy changes treatment of results bomb calorimeter sources of error graphical analysis Doc Brown's advanced level chemistry revision notes [docbrown.info]

- 7. researchgate.net [researchgate.net]

- 8. DSC Analysis of the Effect of Cold Deformation on the Precipitation Kinetics of a Binary Cu-Sc Alloy [mdpi.com]

An In-depth Technical Guide to the Computational Modeling of Sodium Carbonate Sulfate (Burkeite) and its Constituents

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct applications of computational modeling of sodium carbonate sulfate (B86663) to drug development are not immediately apparent from the existing literature. The primary applications of modeling this system relate to materials science, geochemistry, and industrial chemistry, particularly in contexts like mineral extraction and scaling in industrial processes. However, the methodologies and principles described herein are broadly applicable to the computational study of ionic solids and solutions, which can be relevant to understanding biomineralization, ion channels, and excipient properties in pharmaceutical formulations.

Introduction to Sodium Carbonate Sulfate

"this compound" typically refers to the double salt Burkeite , with the nominal chemical formula Na₆(CO₃)(SO₄)₂. This mineral is found in evaporite deposits and can be a concern in industrial processes due to scaling.[1][2] Burkeite crystallizes in an orthorombic system, and its stoichiometry can vary, with the carbonate-to-sulfate molar ratio ranging from 1:3 to 1:1 depending on the conditions of its formation.[2]

Computational modeling provides a powerful avenue to investigate the structural, thermodynamic, and mechanical properties of Burkeite and its constituent salts, sodium carbonate (Na₂CO₃) and sodium sulfate (Na₂SO₄), at an atomistic level. Such studies can elucidate phase behavior, defect energetics, and transport properties, offering insights that are often difficult to obtain through experimental means alone. The primary computational techniques employed for these systems are Molecular Dynamics (MD) simulations and Density Functional Theory (DFT) calculations.

Computational Modeling Methodologies

Molecular Dynamics (MD) Simulations

MD simulations are a computational method to study the physical movements of atoms and molecules. The atoms and molecules are allowed to interact for a fixed period of time, giving a view of the dynamic evolution of the system. In the context of sodium carbonate, sodium sulfate, and Burkeite, MD simulations are particularly useful for studying thermophysical properties, phase transitions, and ion transport.

A general workflow for performing MD simulations of these materials is outlined below.

A representative protocol for an MD simulation of Na₂CO₃, based on published studies, is as follows:

-

System Setup:

-

The initial crystal structure of Na₂CO₃ is used.

-

A simulation box is created, for example, a cubic box containing a specific number of ions (e.g., 1500 ions).

-

The ions (Na⁺, C⁴⁺, O²⁻) are distributed in the box according to the stoichiometry of Na₂CO₃.

-

-

Force Field:

-

A suitable force field is chosen to describe the interatomic interactions. For ionic solids, this typically includes Coulombic and short-range van der Waals terms. The Born-Mayer potential function is a common choice for such systems.

-

-

Simulation Parameters:

-

The simulation is performed using software like LAMMPS.

-

Periodic boundary conditions are applied in all three dimensions.

-

The equations of motion are integrated using an algorithm like the Verlet algorithm with a specific timestep (e.g., 1 fs).

-

Long-range electrostatic interactions are handled using a method like the Ewald summation or Particle-Particle Particle-Mesh (PPPM).

-

-

Equilibration:

-

The system is first subjected to energy minimization to remove any unfavorable contacts.

-

The system is then equilibrated in the NVT (canonical) ensemble, where the number of particles, volume, and temperature are kept constant. A thermostat (e.g., Nosé-Hoover) is used to maintain the desired temperature.

-

This is followed by equilibration in the NPT (isothermal-isobaric) ensemble, where the number of particles, pressure, and temperature are constant. A barostat is used to maintain the desired pressure.

-

-

Production Run:

-

After equilibration, a production run is performed in the desired ensemble (e.g., NPT) for a sufficient duration to collect data for property calculations.

-

-

Data Analysis:

-

The trajectory from the production run is analyzed to calculate various properties.

-

Structural Properties: Radial Distribution Functions (RDFs) are calculated to understand the local structure around the ions.

-

Thermodynamic Properties: Properties like density, heat capacity, and thermal expansion coefficient are calculated as a function of temperature.

-

Transport Properties: Mean Squared Displacement (MSD) is calculated to determine the diffusion coefficients of the ions.

-

Density Functional Theory (DFT) Calculations

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is particularly useful for calculating properties like lattice parameters, band structures, density of states, and formation energies of defects.

A general workflow for performing DFT calculations on these materials is illustrated below.

A representative protocol for a DFT calculation of Na₂SO₄, based on published studies, is as follows:

-

System Setup:

-

The crystal structure of the desired phase of Na₂SO₄ (e.g., the orthorhombic Fddd space group) is used as the initial input.[3]

-

-

Computational Details:

-

The calculations are performed using a DFT package such as VASP (Vienna Ab initio Simulation Package).

-

An exchange-correlation functional is chosen. Common choices include the Generalized Gradient Approximation (GGA) with the Perdew-Burke-Ernzerhof (PBE) functional or hybrid functionals like B3PW or HSE06 for more accurate band gap calculations.[3][4]

-

The interaction between the core and valence electrons is described by pseudopotentials, for example, the Projector Augmented Wave (PAW) method.

-

A plane-wave basis set is used with a specified energy cutoff.

-

-

Geometry Optimization:

-

The lattice parameters and atomic positions of the crystal structure are relaxed to find the minimum energy configuration. This is done by minimizing the forces on the atoms and the stress on the unit cell.

-

-

Electronic Structure Calculation:

-

A self-consistent field (SCF) calculation is performed on the optimized structure to obtain the ground-state electronic energy and electron density.

-

The Brillouin zone is sampled using a Monkhorst-Pack k-point mesh.

-

-

Property Calculations:

-

Band Structure: The electronic band structure is calculated along high-symmetry directions in the Brillouin zone to determine the nature of the band gap (direct or indirect).

-

Density of States (DOS): The total and projected DOS are calculated to understand the contribution of different atomic orbitals to the electronic states.

-

Defect Energetics: To study defects, a supercell of the crystal is created, and a defect (e.g., a vacancy) is introduced. The formation energy of the defect is then calculated.[3]

-

Quantitative Data from Computational Modeling

Sodium Carbonate (Na₂CO₃)

| Property | Value | Method | Reference |

| Crystal System | Monoclinic | MD (Initial Structure) | |

| Simulated Phase Change Temperature | 1200 K | MD | |

| Average Heat Capacity (Solid) | 1.45 J/g | MD | |

| Average Heat Capacity (Liquid) | 1.79 J/g | MD | |

| Thermal Expansion Coefficient (500-900 K) | 2 x 10⁻⁴ K⁻¹ | MD | |

| Thermal Expansion Coefficient (1000-1200 K) | 3.5 x 10⁻⁴ K⁻¹ | MD |

Sodium Sulfate (Na₂SO₄)

| Property | Value | Method | Reference |

| Crystal System | Orthorhombic (Fddd) | DFT (Initial Structure) | [3] |

| Band Gap | 7.499 eV | DFT (B3PW functional) | [3] |

| Lattice Parameters (a, b, c) | a = 9.82 Å, b = 12.32 Å, c = 5.86 Å | DFT (PBE functional) | [3] |

| Formation Energy of Oxygen Vacancy | 12.98 eV | DFT | [3] |

| Formation Energy of Cation-Anion Vacancy Pair | 64.74 eV | DFT | [3] |

MD Simulation Parameters for Aqueous Na₂SO₄

| Parameter | Value | Reference |

| Water Model | TIP3P | [5] |

| Lennard-Jones σ (Sulfate Oxygen) | 0.356359 nm | [5] |

| Lennard-Jones ε (Sulfate Oxygen) | 1.04600 kJ/mol | [5] |

Burkeite (Na₆(CO₃)(SO₄)₂)

Direct computational modeling data for Burkeite is scarce in the literature. However, its crystal structure has been well-characterized.

| Property | Value | Method | Reference |

| Crystal System | Orthorhombic | Experimental | [1] |

| Nominal Stoichiometry | Na₆(CO₃)(SO₄)₂ | Experimental | [1] |

| Cell Dimensions (a, b, c) | a = 7.070 Å, b = 9.220 Å, c = 5.173 Å | Experimental | [1] |

| Measured Density | 2.57 g/cm³ | Experimental | [6] |

| Calculated Density | 2.61 g/cm³ | Experimental | [6] |

Proposed Computational Modeling Strategy for Burkeite:

Given the lack of specific computational studies on Burkeite, a modeling approach can be proposed based on the methods used for its constituent salts.

-

MD Simulations: A force field for Burkeite could be developed by combining and adapting existing parameters for sodium carbonate and sodium sulfate. The COMPASS force field, which is parameterized for a wide range of organic and inorganic materials, could be a good starting point. The initial crystal structure of Burkeite would be used to create the simulation box. Simulations could then be performed to investigate its thermophysical properties and compare them with any available experimental data.

-

DFT Calculations: Standard DFT calculations using functionals like PBE or hybrid functionals like HSE06 can be applied to the experimentally determined crystal structure of Burkeite. These calculations could predict its electronic band structure, density of states, and the energetics of various point defects. This would provide fundamental insights into its electronic and structural properties.

Visualizing Molecular Interactions and Workflows

The following diagram illustrates the relationship between the different components of the this compound system and the computational methods used to study them.

Conclusion

The computational modeling of this compound and its constituents offers valuable insights into their fundamental properties. While there is a body of research on the individual components, particularly sodium carbonate and aqueous sodium sulfate, there is a clear opportunity for further research into the atomistic modeling of the double salt Burkeite. The methodologies and data presented in this guide provide a foundation for researchers to build upon, enabling a deeper understanding of this important and complex inorganic system. Future work could focus on developing and validating force fields for Burkeite to enable large-scale MD simulations of its phase behavior and interactions with other substances. Furthermore, DFT studies could explore the electronic structure and defect chemistry of Burkeite in more detail.

References

Geochemical Genesis of Burkeite: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Burkeite (Na₆(CO₃)(SO₄)₂) is a double salt of sodium carbonate and sodium sulfate (B86663), primarily found in evaporite deposits, alkaline lakes, and as a scaling agent in industrial processes.[1] Its formation is a complex interplay of temperature, pressure, and the concentrations of carbonate and sulfate ions in aqueous solutions. Understanding the geochemical pathways of Burkeite precipitation is crucial for various fields, including economic geology, industrial chemistry, and potentially for understanding biomineralization processes. This technical guide provides an in-depth analysis of the geochemical formation of Burkeite, detailing the physicochemical conditions, thermodynamic principles, and experimental methodologies for its synthesis.

Geochemical Formation Environments

Burkeite precipitation is characteristic of highly saline and alkaline environments where brines become concentrated through evaporation.

Evaporite Deposits

The primary natural occurrences of Burkeite are in continental evaporite deposits formed in closed lake basins.[1] A notable example is Searles Lake in California, USA, where Burkeite is a significant component of the saline mineral assemblages.[1] The formation sequence in such environments is often characterized by the initial precipitation of other salts like trona (Na₃(CO₃)(HCO₃)·2H₂O) followed by Burkeite and then halite (NaCl) as the brine concentrates.[2] Studies of Searles Lake evaporite sequences suggest that Burkeite precipitation occurs within a temperature range of 20–29 °C.[2] The partial pressure of CO₂ (pCO₂) in the lake water also plays a role, with values consistent with atmospheric levels of ~190–270 ppmv being conducive to Burkeite formation.[2]

Geothermal Systems

Burkeite has also been identified in the scaling on pipelines of geothermal water systems. For instance, in Vranjska Banja, Serbia, geothermal waters with temperatures between 103 and 105 °C have been found to deposit scale containing a significant proportion of Burkeite.[3] This indicates that Burkeite can form at elevated temperatures in sodium, carbonate, and sulfate-rich geothermal fluids.

Industrial Processes

The formation of Burkeite is a significant concern in various industrial processes involving the evaporation of alkaline solutions. In the kraft pulping process, for example, Burkeite is a major component of the scale that forms in black liquor evaporators, reducing heat transfer efficiency.[3] In these settings, Burkeite can form at temperatures ranging from 100 to 150 °C from concentrated solutions of sodium carbonate and sodium sulfate.[3]

Physicochemical Principles of Burkeite Formation

The formation of Burkeite is governed by the principles of chemical equilibrium and solubility in the Na₂SO₄-Na₂CO₃-H₂O system. The phase diagram for this ternary system is fundamental to understanding the conditions under which Burkeite will precipitate.

The Na₂SO₄-Na₂CO₃-H₂O System

The solubility of sodium sulfate and sodium carbonate in water is temperature-dependent. As a brine containing these salts evaporates, the concentrations of Na⁺, SO₄²⁻, and CO₃²⁻ ions increase. When the ion activity product exceeds the solubility product for Burkeite, it will begin to precipitate. The phase diagram for this system delineates the crystallization fields for different solid phases, including sodium sulfate decahydrate (B1171855) (mirabilite), sodium carbonate decahydrate (natron), anhydrous sodium sulfate (thenardite), sodium carbonate monohydrate, and Burkeite.

The formation of Burkeite is favored at elevated temperatures. At lower temperatures, hydrated salts of sodium carbonate and sodium sulfate tend to crystallize separately. As the temperature increases, the stability field of Burkeite expands. For instance, studies have shown that Burkeite readily forms at temperatures above 100 °C.[3]

Data Presentation

Quantitative Geochemical Conditions for Burkeite Formation

| Parameter | Evaporite Deposits (Searles Lake) | Geothermal Systems | Industrial Processes (Black Liquor Evaporators) |

| Temperature | 20 – 29 °C[2] | 103 – 105 °C[3] | 100 – 150 °C[3] |

| pH | Alkaline | Moderately Alkaline[3] | Highly Alkaline |

| pCO₂ | ~190 – 270 ppmv[2] | > 700–800 ppm (anomalous)[2] | Variable |

| Associated Minerals | Trona, Halite, Borax, Hanksite[4] | Trona, Halite, Calcite[3] | Dicarbonate, Sodium Carbonate, Sodium Sulfate[3] |

Chemical Composition of Burkeite

| Component | Weight % |

| Na₂O | 47.67 |

| CO₂ | 11.28 |

| SO₃ | 41.05 |

| Total | 100.00 |

Source: Handbook of Mineralogy[4]

Experimental Protocols

Laboratory Synthesis of Burkeite via Isothermal Evaporation

This protocol describes a general method for the synthesis of Burkeite based on the principles of isothermal evaporation of a sodium carbonate and sodium sulfate solution. The precise concentrations and temperature can be adjusted based on the phase diagram of the Na₂SO₄-Na₂CO₃-H₂O system to target the Burkeite crystallization field.

Materials:

-

Sodium Carbonate (Na₂CO₃), anhydrous

-

Sodium Sulfate (Na₂SO₄), anhydrous

-

Deionized water

-

Beaker

-

Hot plate with magnetic stirrer

-

Thermometer

-

Buchner funnel and filter paper

-

Drying oven

Procedure:

-

Solution Preparation: Prepare a saturated aqueous solution of sodium carbonate and sodium sulfate. The molar ratio of Na₂SO₄ to Na₂CO₃ should be approximately 2:1 to favor the stoichiometric formation of Burkeite (2Na₂SO₄·Na₂CO₃). For example, dissolve appropriate amounts of anhydrous Na₂CO₃ and Na₂SO₄ in deionized water with gentle heating and stirring until the salts are fully dissolved.

-

Isothermal Evaporation: Place the beaker containing the solution on a hot plate and maintain a constant temperature within the Burkeite stability field (e.g., 80-90 °C). This temperature is below the boiling point to allow for slow evaporation and crystal growth.

-

Crystallization: As the water evaporates, the solution will become supersaturated, and crystals of Burkeite will begin to precipitate. Continue the evaporation process until a significant amount of crystalline material has formed.

-

Isolation and Washing: Once a sufficient quantity of crystals has formed, turn off the heat and allow the solution to cool to room temperature. Isolate the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold deionized water to remove any remaining soluble impurities.

-

Drying: Dry the collected Burkeite crystals in a drying oven at a moderate temperature (e.g., 110 °C) to remove any residual moisture.

-

Characterization: The resulting crystalline powder can be characterized using techniques such as X-ray diffraction (XRD) to confirm the Burkeite phase, and scanning electron microscopy (SEM) to observe the crystal morphology.

Mandatory Visualization

Caption: Geochemical pathway for the formation of Burkeite.

References

An In-Depth Technical Guide to the Synthesis of Burkeite Nanoparticles

For Researchers, Scientists, and Drug Development Professionals

Introduction

Burkeite (Na₆(CO₃)(SO₄)₂) is a naturally occurring double salt of sodium carbonate and sodium sulfate (B86663). Its unique properties, including its potential for ion exchange and its biocompatibility, have garnered interest in various fields, from industrial applications to materials science. In the realm of drug development and biomedical research, the synthesis of Burkeite at the nanoscale offers intriguing possibilities. Burkeite nanoparticles could serve as novel carriers for drug delivery, agents for modifying physiological environments, or components in advanced biomaterials.

This technical guide provides a comprehensive overview of potential synthesis methodologies for producing Burkeite nanoparticles. While specific, detailed protocols for the direct synthesis of pure Burkeite nanoparticles are not extensively documented in current literature, this guide outlines established nanoparticle synthesis techniques that can be adapted for this purpose. It details the critical experimental parameters, characterization methods, and logical workflows necessary for the successful synthesis and verification of Burkeite nanoparticles.

Proposed Synthesis Methodologies

The synthesis of Burkeite nanoparticles can be approached through several bottom-up chemical synthesis routes. The selection of a particular method will depend on the desired particle characteristics, such as size, morphology, and crystallinity, as well as considerations of scalability and cost. The following sections detail three promising methodologies: co-precipitation, hydrothermal synthesis, and mechanochemical synthesis.

Co-precipitation Method

Co-precipitation is a widely used, straightforward, and scalable method for synthesizing multicomponent inorganic nanoparticles from aqueous solutions. The process involves the simultaneous precipitation of sodium carbonate and sodium sulfate from a common solvent upon the addition of a precipitating agent or a change in solvent properties.

Experimental Protocol:

-

Precursor Solution Preparation: Prepare an aqueous solution containing stoichiometric amounts of sodium carbonate (Na₂CO₃) and sodium sulfate (Na₂SO₄) in a 1:2 molar ratio, respectively. The concentration of the precursors will be a critical parameter influencing the nucleation and growth of the nanoparticles.

-

Addition of a Non-solvent: A non-solvent, in which Burkeite has low solubility (e.g., ethanol, isopropanol), is added to the aqueous precursor solution under vigorous stirring. This induces supersaturation and subsequent precipitation of Burkeite nanoparticles.

-

Control of Reaction Conditions: The temperature and pH of the solution should be carefully controlled throughout the process. Temperature affects the solubility of the salts and the kinetics of precipitation, while pH can influence the surface charge and stability of the forming nanoparticles.

-

Washing and Collection: The precipitated nanoparticles are collected by centrifugation and washed multiple times with a suitable solvent (e.g., ethanol) to remove unreacted precursors and byproducts.

-

Drying: The purified nanoparticles are dried under vacuum or at a low temperature to obtain a fine powder.

Logical Workflow for Co-precipitation Synthesis

Caption: General workflow for the synthesis of Burkeite nanoparticles via co-precipitation.

Hydrothermal Synthesis

Hydrothermal synthesis involves a chemical reaction in an aqueous solution above ambient temperature and pressure within a sealed vessel called an autoclave. This method is particularly effective for producing highly crystalline nanoparticles with controlled morphology.

Experimental Protocol:

-

Precursor Solution Preparation: An aqueous solution of sodium carbonate and sodium sulfate is prepared in the desired stoichiometric ratio.

-

pH Adjustment: The pH of the precursor solution may be adjusted using a mineral acid or a base to influence the nucleation and growth kinetics.

-

Hydrothermal Reaction: The precursor solution is sealed in a Teflon-lined stainless-steel autoclave and heated to a specific temperature (typically between 100°C and 200°C) for a defined period (several hours to days). The autogenous pressure developed at these temperatures facilitates the crystallization of Burkeite nanoparticles.

-

Cooling and Collection: The autoclave is cooled to room temperature, and the resulting nanoparticle suspension is collected.

-

Washing and Drying: The nanoparticles are washed and dried using the same procedure as in the co-precipitation method.

Logical Workflow for Hydrothermal Synthesis

Caption: General workflow for the hydrothermal synthesis of Burkeite nanoparticles.

Mechanochemical Synthesis

Mechanochemical synthesis is a solid-state, solvent-free method that utilizes mechanical energy, typically from ball milling, to induce chemical reactions and phase transformations. This approach offers advantages in terms of simplicity, scalability, and environmental friendliness.

Experimental Protocol:

-

Precursor Preparation: High-purity anhydrous sodium carbonate and sodium sulfate powders are mixed in the correct stoichiometric ratio.

-

Milling: The powder mixture is placed in a high-energy ball mill with grinding media (e.g., stainless steel or zirconia balls). The milling is performed for a specific duration and at a set frequency. The mechanical forces generated during milling lead to the formation of Burkeite at the nanoscale.

-

Process Control: Key parameters to control include the ball-to-powder mass ratio, milling speed, and milling time. These parameters directly influence the particle size and crystallinity of the final product.

-

Product Collection: After milling, the resulting powder is collected. In some cases, a process control agent may be used to prevent excessive agglomeration, which would then need to be removed through a washing step.

Key Experimental Parameters and Their Influence

The successful synthesis of Burkeite nanoparticles with desired characteristics hinges on the precise control of several key experimental parameters. The following table summarizes these parameters and their likely effects on the final product.

| Parameter | Co-precipitation | Hydrothermal | Mechanochemical | Likely Influence on Nanoparticle Characteristics |

| Precursor Ratio (Na₂CO₃:Na₂SO₄) | 1:2 (molar) | 1:2 (molar) | 1:2 (molar) | Phase Purity: Stoichiometric ratios are crucial for forming pure Burkeite. Off-stoichiometric ratios may lead to the formation of single-phase impurities. |

| Precursor Concentration | Variable | Variable | N/A | Particle Size: Higher concentrations generally lead to faster nucleation and smaller initial particle sizes, but may also promote aggregation. |

| Temperature | 20 - 80 °C | 100 - 200 °C | Ambient (can increase locally) | Crystallinity & Particle Size: Higher temperatures typically increase crystallinity and can lead to larger particle sizes due to enhanced growth kinetics. |

| pH | 7 - 11 | 7 - 11 | N/A | Particle Size & Stability: pH affects the surface charge of the nanoparticles, influencing their stability against aggregation. |

| Reaction Time | Minutes to hours | Hours to days | Hours | Crystallinity & Particle Size: Longer reaction times generally lead to increased crystallinity and particle size. |

| Stirring/Milling Speed | High | N/A | High | Particle Size & Homogeneity: Affects mixing efficiency and the degree of particle size reduction and homogeneity. |

| Solvent/Non-solvent Ratio | Variable | N/A | N/A | Yield & Particle Size: Influences the degree of supersaturation and thus the nucleation rate and final particle size. |

| Ball-to-Powder Ratio | N/A | N/A | 10:1 - 20:1 | Particle Size: A higher ratio generally leads to more effective milling and smaller particle sizes. |

Logical Relationship of Synthesis Parameters and Nanoparticle Properties

Caption: Influence of key synthesis parameters on Burkeite nanoparticle properties.

Characterization of Burkeite Nanoparticles

Thorough characterization is essential to confirm the successful synthesis of Burkeite nanoparticles and to understand their physical and chemical properties.

X-ray Diffraction (XRD)

XRD is the primary technique for identifying the crystalline phase of the synthesized material. The diffraction pattern of the product should be compared with the standard diffraction pattern of Burkeite (JCPDS card no. 00-024-1144) to confirm its formation. Additionally, the average crystallite size of the nanoparticles can be estimated from the broadening of the diffraction peaks using the Scherrer equation:

D = (K * λ) / (β * cos(θ))

Where:

-

D is the mean crystallite size.

-

K is the Scherrer constant (typically ~0.9).

-

λ is the X-ray wavelength.

-

β is the full width at half maximum (FWHM) of the diffraction peak.

-

θ is the Bragg angle.

Electron Microscopy

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are used to visualize the morphology, size, and size distribution of the synthesized nanoparticles. TEM, with its higher resolution, can provide detailed information about the crystal structure and lattice fringes of individual nanoparticles.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy can be used to identify the characteristic vibrational modes of the carbonate (CO₃²⁻) and sulfate (SO₄²⁻) functional groups within the Burkeite structure, further confirming the chemical composition of the synthesized material.

Conclusion

The synthesis of Burkeite nanoparticles presents a promising avenue for advancements in drug delivery and materials science. While direct and detailed protocols are still emerging in the scientific literature, this guide provides a solid foundation for researchers to develop their own synthesis strategies based on established and versatile techniques such as co-precipitation, hydrothermal synthesis, and mechanochemical methods. By carefully controlling the key experimental parameters outlined herein and employing rigorous characterization techniques, the tailored synthesis of Burkeite nanoparticles with specific properties is an achievable and exciting goal for the scientific community.

An In-depth Technical Guide to the Phase Behavior of the Na2CO3-Na2SO4-H2O System

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the phase behavior of the ternary system consisting of sodium carbonate (Na₂CO₃), sodium sulfate (B86663) (Na₂SO₄), and water (H₂O). Understanding the complex phase equilibria in this system is critical for various industrial applications, including fractional crystallization, salt extraction from brines, and processes within the chemical and pharmaceutical industries.[1] This document summarizes key quantitative data, details common experimental protocols for phase diagram determination, and provides visual representations of the system's behavior and experimental workflows.

Introduction to the Na₂CO₃-Na₂SO₄-H₂O System

The Na₂CO₃-Na₂SO₄-H₂O system is characterized by the formation of various solid phases, including hydrates of the individual salts and double salts, which complicates its phase diagram. The stable solid phases are dependent on temperature and the relative concentrations of the dissolved salts. At different temperatures, sodium carbonate can crystallize as anhydrous Na₂CO₃, sodium carbonate monohydrate (Na₂CO₃·H₂O), sodium carbonate heptahydrate (Na₂CO₃·7H₂O), or sodium carbonate decahydrate (B1171855) (Na₂CO₃·10H₂O). Similarly, sodium sulfate can form anhydrous Na₂SO₄ (thenardite) or sodium sulfate decahydrate (Na₂SO₄·10H₂O, mirabilite).

A key feature of this ternary system is the formation of the double salt burkeite, with the chemical formula Na₂CO₃·2Na₂SO₄. Additionally, another double salt, referred to as "dicarbonate" with an approximate composition of 2Na₂CO₃·Na₂SO₄, has been reported to crystallize from solutions with a high carbonate-to-sulfate molar ratio at elevated temperatures (110-145°C). The formation of these double salts significantly influences the solubility behavior and the overall phase diagram of the system.

Quantitative Phase Equilibrium Data

The following tables summarize the solubility data for the Na₂CO₃-Na₂SO₄-H₂O system at various temperatures. The data is presented as mass percentages (wt%) of Na₂CO₃ and Na₂SO₄ in the saturated aqueous solution. The corresponding solid phases in equilibrium with the solution are also indicated.

Table 1: Phase Equilibrium Data at 298.15 K (25 °C) [1]

| Na₂CO₃ (wt%) | Na₂SO₄ (wt%) | Solid Phase(s) |

| 21.52 | 0.00 | Na₂CO₃·H₂O |

| 18.73 | 4.38 | Na₂CO₃·H₂O |

| 15.95 | 8.87 | Na₂CO₃·H₂O |

| 13.98 | 12.89 | Na₂CO₃·H₂O + Burkeite |

| 10.91 | 13.12 | Burkeite |

| 7.84 | 13.35 | Burkeite |

| 4.77 | 13.58 | Burkeite |

| 1.70 | 13.81 | Burkeite + Na₂SO₄ |

| 0.00 | 21.84 | Na₂SO₄ |

Table 2: Phase Equilibrium Data at 313.15 K (40 °C) [2]

| Na₂CO₃ (wt%) | Na₂SO₄ (wt%) | Solid Phase(s) |

| 30.15 | 0.00 | Na₂CO₃·H₂O |

| 25.56 | 4.88 | Na₂CO₃·H₂O |

| 23.01 | 8.12 | Na₂CO₃·H₂O + Burkeite |

| 18.54 | 9.75 | Burkeite |

| 12.33 | 12.54 | Burkeite |

| 6.42 | 18.31 | Burkeite + Na₂SO₄ |

| 0.00 | 33.20 | Na₂SO₄ |

Table 3: Phase Equilibrium Data at Higher Temperatures

| Temperature (°C) | Na₂CO₃ (wt%) | Na₂SO₄ (wt%) | Solid Phase(s) |

| 105 | - | - | Burkeite or Na₂CO₃·H₂O |

| 110-115 | - | - | Transition from Burkeite to Dicarbonate |

| 125-135 | - | - | Dicarbonate-rich phase |

Note: Specific compositions at higher temperatures are often presented in terms of mole fractions and are highly dependent on the initial liquor composition.[3]

Experimental Protocols for Phase Diagram Determination

The determination of solid-liquid phase equilibria is essential for constructing accurate phase diagrams. Several experimental methods are commonly employed, each with its own advantages and applications.

Isothermal Solution Saturation Method

This is a classical and widely used method for determining solubility data.

Methodology:

-

Preparation of Saturated Solutions: Excess amounts of the solid salt(s) are added to a known amount of distilled water in a sealed, thermostated vessel.

-

Equilibration: The mixture is continuously agitated at a constant temperature for a sufficient period to ensure that equilibrium is reached. This can take several hours to days.

-

Phase Separation: After equilibration, the agitation is stopped, and the solid phase is allowed to settle.

-

Sampling: A sample of the clear supernatant liquid phase is carefully withdrawn using a syringe fitted with a filter to prevent the entrainment of solid particles. A sample of the wet solid residue is also collected.

-

Compositional Analysis: The concentrations of Na₂CO₃ and Na₂SO₄ in the liquid phase and the wet residue are determined using appropriate analytical techniques (see Section 3.5).

-

Identification of Solid Phase: The composition of the solid phase is determined using Schreinemaker's wet residue method, where the composition of the wet residue is plotted on the ternary phase diagram. The lines connecting the liquid phase composition and the corresponding wet residue composition should intersect at the composition of the solid phase. X-ray diffraction (XRD) can also be used to identify the crystalline phases present in the solid residue.[4]

Visual Cloud Point Titration

This method is particularly useful for determining the boundary of the solubility curve.[1]

Methodology:

-

Preparation of Salt Mixture: A mixture of Na₂CO₃ and Na₂SO₄ with a known composition is placed in a transparent, thermostated vessel equipped with a stirrer.

-

Titration with Water: Water is added dropwise to the salt mixture while continuously stirring and maintaining a constant temperature.[1]

-

Observation of Cloud Point: The point at which the last solid crystal dissolves, resulting in a clear solution, is visually observed. This is the "cloud point."[5]

-

Determination of Composition: The total mass of water added is recorded, and the composition of the saturated solution at that point is calculated.

-

Repeating the Process: The procedure is repeated for different initial ratios of the two salts to map out the entire solubility curve.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique that can be used to determine phase diagrams by measuring the heat changes associated with the dissolution or precipitation of salts.[1][6]

Methodology:

-

Instrument Setup: An isothermal titration calorimeter is used, which consists of a sample cell and a reference cell maintained at a constant temperature.[6]

-

Sample Loading: The sample cell is loaded with a solution of one or both salts.

-

Titration: A solution of the other salt or pure water is titrated into the sample cell in small, precise injections.

-

Heat Flow Measurement: The instrument measures the heat absorbed or released during each injection.

-

Data Analysis: The resulting thermogram (heat flow versus time or titrant volume) will show changes in slope or distinct peaks at points where phase transitions occur (e.g., saturation is reached, a new solid phase precipitates). These transition points correspond to points on the phase diagram.

Analytical Methods for Composition Determination

Accurate determination of the composition of the liquid and solid phases is crucial.

-

Sodium Carbonate (Na₂CO₃) Concentration: Typically determined by titration with a standardized acid solution (e.g., HCl) using a suitable indicator.

-

Sodium Sulfate (Na₂SO₄) Concentration: Can be determined gravimetrically by precipitation as barium sulfate (BaSO₄) upon the addition of a barium chloride (BaCl₂) solution.

Visualizing Phase Behavior and Experimental Workflows

Visual representations are essential for understanding the complex relationships within the Na₂CO₃-Na₂SO₄-H₂O system and the experimental procedures used to study it.

Caption: Experimental workflow for determining a ternary phase diagram.

Caption: Phase relationships in the Na₂CO₃-Na₂SO₄-H₂O system at 298.15 K.

Conclusion

The phase behavior of the Na₂CO₃-Na₂SO₄-H₂O system is complex due to the formation of various hydrated species and double salts. A thorough understanding of the phase equilibria, as summarized in this guide, is essential for the design, optimization, and control of industrial processes involving these salts. The experimental methods detailed herein provide a framework for obtaining the necessary data to construct accurate phase diagrams, which are indispensable tools for researchers and engineers in relevant fields.

References

- 1. scispace.com [scispace.com]

- 2. researchgate.net [researchgate.net]

- 3. skoge.folk.ntnu.no [skoge.folk.ntnu.no]

- 4. researchgate.net [researchgate.net]

- 5. A simple approach for the determination and characterization of ternary phase diagrams of aqueous two-phase systems composed of water, polyethylene glycol and sodium carbonate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Isothermal titration calorimetry - Wikipedia [en.wikipedia.org]

Unveiling the Atomic Architecture: A Technical Guide to the Crystal Structure of Synthetic Burkeite

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of synthetic burkeite, a sodium carbonate sulfate (B86663) mineral with the chemical formula Na₆(CO₃)(SO₄)₂. Understanding the precise atomic arrangement of this compound is crucial for fields ranging from industrial chemistry, where it can form as scale in evaporators, to materials science. This document summarizes key crystallographic data, outlines the experimental protocols for its characterization, and presents a logical workflow for its structural determination.

Crystallographic Data Summary

The crystal structure of synthetic burkeite has been determined to be orthorhombic. The key crystallographic data, primarily based on the seminal work of Giuseppetti, Mazzi, and Tadini (1988), is presented below for comparative analysis. The study involved the analysis of three distinct synthetic samples (A, B, and C), revealing slight variations in their unit cell parameters.

| Crystallographic Parameter | Sample A | Sample B | Sample C |

| Crystal System | Orthorhombic | Orthorhombic | Orthorhombic |

| Space Group | Pmnm | Pmnm | Pmnm |

| a-axis (Å) | 7.058 | 7.066 | 7.085 |

| b-axis (Å) | 9.217 | 9.224 | 9.255 |

| c-axis (Å) | 5.170 | 5.177 | 5.198 |

| Unit Cell Volume (ų) | 336.33 | 337.42 | 340.84 |

| Formula Units (Z) | 2 | 2 | 2 |

Experimental Protocols

This section details the representative methodologies for the synthesis and crystallographic analysis of synthetic burkeite. While the precise parameters from the original study by Giuseppetti et al. are not fully detailed in publicly available literature, the following protocols represent standard and established techniques for such analyses.

Synthesis of Burkeite Single Crystals

The synthesis of high-quality single crystals of burkeite suitable for X-ray diffraction is typically achieved through slow evaporation of an aqueous solution containing sodium carbonate and sodium sulfate.

Materials:

-

Sodium Carbonate (Na₂CO₃), anhydrous

-

Sodium Sulfate (Na₂SO₄), anhydrous

-

Deionized water

Procedure:

-

Prepare a saturated aqueous solution containing a stoichiometric ratio of sodium carbonate and sodium sulfate (1:2 molar ratio).

-

Gently heat the solution to ensure complete dissolution of the salts.

-

Filter the hot solution to remove any insoluble impurities.

-

Transfer the clear solution to a crystallization dish.

-

Allow the solution to cool slowly to room temperature.

-

To promote the growth of large single crystals, the dish should be loosely covered to allow for slow evaporation of the solvent over several days to weeks.

-

Harvest well-formed, transparent crystals for subsequent analysis.

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive technique for determining the atomic structure of a crystalline material.

Instrumentation:

-

A four-circle single-crystal X-ray diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector (e.g., CCD or CMOS).

Data Collection:

-

A suitable single crystal of synthetic burkeite is mounted on a goniometer head.

-

The crystal is centered in the X-ray beam.

-

A preliminary set of diffraction images is collected to determine the unit cell parameters and crystal system.

-

A full sphere of diffraction data is collected at a controlled temperature (e.g., 293 K) by rotating the crystal through a series of angles.

-

The collected diffraction intensities are corrected for various factors, including Lorentz and polarization effects, and absorption.

Structure Solution and Refinement:

-

The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.

-

The structural model is then refined using full-matrix least-squares techniques. This iterative process adjusts atomic coordinates, and anisotropic displacement parameters to minimize the difference between the observed and calculated structure factors.

-

The quality of the final refined structure is assessed by the R-factor (agreement factor), with lower values indicating a better fit.

Experimental Workflow

The logical flow of the experimental process for determining the crystal structure of synthetic burkeite is illustrated in the diagram below.

Caption: Experimental workflow for the synthesis and crystallographic analysis of synthetic burkeite.

An In-depth Guide to the Mineralogy of Burkeite and Associated Evaporites

For Researchers, Scientists, and Drug Development Professionals

Introduction to Burkeite

Burkeite, a relatively uncommon evaporite mineral, holds significance in various geological and industrial contexts. With the chemical formula Na₆(CO₃)(SO₄)₂, it is a double salt of sodium carbonate and sodium sulfate (B86663).[1][2] First discovered in Searles Lake, California, Burkeite is typically found in continental evaporite deposits, specifically within clay strata of lacustrine salt beds.[1][2] Its name honors William Edmund Burke, the chemical engineer who first synthesized the salt in 1921.[1] This guide provides a comprehensive overview of the mineralogy of Burkeite, its associated evaporites, formation conditions, and detailed experimental protocols for its synthesis and characterization.

Physical and Chemical Properties of Burkeite

Burkeite exhibits distinct physical and chemical properties that are crucial for its identification and characterization. These properties are summarized in the table below.

| Property | Value |

| Chemical Formula | Na₆(CO₃)(SO₄)₂ |

| Crystal System | Orthorhombic |

| Color | White, light buff, grayish; colorless in transmitted light |

| Luster | Vitreous, Greasy |

| Hardness (Mohs) | 3½ |

| Density (g/cm³) | 2.57 (measured) |

| Cleavage | None observed |

| Fracture | Conchoidal |

| Solubility | Soluble in water |

Table 1: Physical and Chemical Properties of Burkeite. [1]

Associated Evaporite Minerals

Burkeite is rarely found in isolation and is typically associated with a suite of other evaporite minerals. The specific mineral assemblage provides valuable clues about the geochemical conditions of the depositional environment. Common associated minerals found with Burkeite at its type locality in Searles Lake, California, include:

-

Halite (NaCl)

-

Trona (Na₃(CO₃)(HCO₃)·2H₂O)

-

Borax (Na₂B₄O₇·10H₂O)

-

Thenardite (Na₂SO₄)

-

Gaylussite (Na₂Ca(CO₃)₂·5H₂O)

-

Northupite (Na₃Mg(CO₃)₂Cl)

-

Sulphohalite (Na₆(SO₄)₂FCl)

-

Tychite (Na₆Mg₂(CO₃)₄(SO₄))

The co-occurrence of these minerals indicates a hypersaline, alkaline lacustrine environment rich in sodium, carbonate, sulfate, and borate (B1201080) ions.

Formation of Burkeite and Phase Equilibria

The formation of Burkeite is intrinsically linked to the evaporation of brines containing sodium, carbonate, and sulfate ions. The phase equilibria of the Na₂CO₃-Na₂SO₄-H₂O system govern the crystallization sequence of minerals, including Burkeite.

The stability of Burkeite is dependent on temperature and the relative concentrations of sodium carbonate and sodium sulfate in the aqueous solution. Studies on the Na₂CO₃-Na₂SO₄-H₂O system have shown that Burkeite precipitates from solutions with specific compositions and at elevated temperatures, often above 35°C. The formation of Burkeite is a key process in the industrial production of soda ash and sodium sulfate from natural brines.

Below is a conceptual diagram illustrating the crystallization pathway in a simplified Na₂CO₃-Na₂SO₄-H₂O evaporative system leading to the formation of Burkeite.

Caption: Crystallization pathway of Burkeite from an aqueous brine.

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of Burkeite, essential for researchers and scientists in mineralogy and materials science.

Synthesis of Burkeite

Burkeite can be synthesized in the laboratory by the controlled crystallization from an aqueous solution containing sodium carbonate and sodium sulfate.

Materials:

-

Anhydrous Sodium Carbonate (Na₂CO₃)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Distilled or deionized water

-

Beakers

-

Magnetic stirrer with heating plate

-

Crystallizing dish

-

Oven or desiccator

Procedure:

-

Solution Preparation: Prepare a saturated or near-saturated solution by dissolving stoichiometric amounts of sodium carbonate and sodium sulfate (2:1 molar ratio of Na₂SO₄ to Na₂CO₃ is a good starting point) in distilled water at an elevated temperature (e.g., 50-60°C) with continuous stirring until all solids are dissolved.

-

Crystallization: Transfer the clear, hot solution to a crystallizing dish and allow it to cool slowly to room temperature. The slow cooling promotes the formation of larger, well-defined crystals.

-

Crystal Harvesting: Once a sufficient amount of crystals has formed, carefully decant the supernatant liquid.

-

Washing and Drying: Gently wash the crystals with a small amount of ice-cold distilled water to remove any residual mother liquor. Dry the crystals in an oven at a low temperature (e.g., 40-50°C) or in a desiccator to prevent dehydration or alteration of the mineral phase.

Characterization of Burkeite

A combination of analytical techniques is employed to confirm the identity and purity of synthesized or natural Burkeite samples.

XRD is the primary technique for identifying crystalline materials. The diffraction pattern of Burkeite is unique and serves as its fingerprint.

Experimental Workflow for XRD Analysis:

References

solubility data for the Na2CO3 + Na2SO4 + H2O system

An In-depth Technical Guide to the Solubility of the Na2CO3 + Na2SO4 + H2O System

This technical guide provides a comprehensive overview of the solubility and phase equilibria of the ternary system consisting of sodium carbonate (Na₂CO₃), sodium sulfate (B86663) (Na₂SO₄), and water (H₂O). This information is critical for researchers, scientists, and professionals in drug development and chemical engineering, particularly in processes such as crystallization, purification, and product formulation.

Solubility Data

The solubility in the Na₂CO₃ + Na₂SO₄ + H₂O system is dependent on temperature. The mutual solubility of the salts is a key factor in separation and crystallization processes. The following tables summarize the quantitative solubility data at various temperatures, detailing the composition of the saturated solutions and the corresponding solid phases in equilibrium.

Table 1: Solubility Data for the Na₂CO₃ + Na₂SO₄ + H₂O System at 298.15 K (25 °C)

| Mass Fraction % Na₂CO₃ | Mass Fraction % Na₂SO₄ | Solid Phase in Equilibrium |

| 21.52 | 0 | Na₂CO₃·10H₂O |

| 17.58 | 4.85 | Na₂CO₃·10H₂O |

| 14.11 | 9.03 | Na₂CO₃·10H₂O |

| 10.82 | 13.98 | Na₂CO₃·10H₂O + Na₂SO₄·10H₂O |

| 8.15 | 15.64 | Na₂SO₄·10H₂O |

| 4.21 | 18.33 | Na₂SO₄·10H₂O |

| 0 | 20.84 | Na₂SO₄·10H₂O |

Table 2: Solubility Data for the Na₂CO₃ + Na₂SO₄ + H₂O System at other Temperatures

| Temperature (°C) | Mass Fraction % Na₂CO₃ | Mass Fraction % Na₂SO₄ | Solid Phase in Equilibrium |

| 0 | 6.54 | 0 | Na₂CO₃·10H₂O |

| 0 | 4.90 | 2.15 | Na₂CO₃·10H₂O |

| 0 | 3.21 | 4.50 | Na₂CO₃·10H₂O + Na₂SO₄·10H₂O |

| 0 | 1.85 | 4.72 | Na₂SO₄·10H₂O |

| 0 | 0 | 4.98 | Na₂SO₄·10H₂O |

| 50 | 30.9 | 0 | Na₂CO₃·H₂O |

| 50 | 20.4 | 10.2 | Na₂CO₃·H₂O + Burkeite (2Na₂SO₄·Na₂CO₃) |

| 50 | 15.1 | 18.3 | Burkeite (2Na₂SO₄·Na₂CO₃) |

| 50 | 10.5 | 25.4 | Burkeite (2Na₂SO₄·Na₂CO₃) + Thenardite (Na₂SO₄) |

| 50 | 0 | 30.8 | Thenardite (Na₂SO₄) |

Experimental Protocols

The determination of solubility and phase equilibria in ternary salt systems requires precise and well-controlled experimental procedures. The most common method is the isothermal equilibrium method.

Isothermal Equilibrium Method

The isothermal equilibrium method is a fundamental technique used to determine the solubility of salts in a multi-component system at a constant temperature.

Objective: To determine the composition of the liquid phase and identify the solid phases in equilibrium in the Na₂CO₃ + Na₂SO₄ + H₂O system at a specified temperature.

Apparatus:

-

Thermostatic water bath with temperature control (±0.1 °C)

-

Equilibrium vessel (e.g., jacketed glass reactor) with a magnetic stirrer

-

Sampling device (e.g., syringe with a filter)

-

Analytical instruments for determining the concentration of each salt (e.g., titration equipment, ion chromatography, or inductively coupled plasma optical emission spectrometry - ICP-OES)

-

X-ray diffractometer (XRD) for solid-phase identification

Procedure:

-

Preparation of Salt Mixtures: A series of mixtures of Na₂CO₃, Na₂SO₄, and water are prepared in the equilibrium vessels. The amounts are chosen to ensure that at equilibrium, a solid phase will be present.

-

Equilibration: The vessels are placed in the thermostatic water bath set to the desired temperature. The mixtures are continuously stirred to facilitate the attainment of equilibrium. The equilibration time can vary from several hours to days, depending on the system and temperature.

-

Phase Separation and Sampling: Once equilibrium is reached (i.e., the composition of the liquid phase remains constant over time), the stirring is stopped to allow the solid phase to settle. A sample of the clear supernatant liquid is carefully withdrawn using a syringe fitted with a filter to prevent the aspiration of solid particles.

-

Analysis of the Liquid Phase: The concentrations of Na₂CO₃ and Na₂SO₄ in the collected liquid sample are determined using appropriate analytical methods. For instance, the carbonate concentration can be determined by titration with a standard acid, and the sulfate concentration can be determined by gravimetric analysis (precipitation as BaSO₄) or ion chromatography.

-

Analysis of the Solid Phase: A sample of the wet solid residue is also taken. The composition of this "wet residue" is determined. The identification of the solid phases in equilibrium with the saturated solution is typically performed using X-ray diffraction (XRD). The diffraction pattern of the solid is compared with standard patterns of known compounds (e.g., Na₂CO₃·10H₂O, Na₂SO₄·10H₂O, Na₂CO₃·H₂O, Na₂SO₄, and the double salt burkeite).

-

Data Treatment: The compositions of the saturated liquid phase are plotted on a ternary phase diagram (e.g., a Janecke diagram) to construct the solubility isotherms. The tie-lines connecting the composition of the liquid phase with the composition of the corresponding wet solid residue help to identify the solid phases in different regions of the phase diagram.

Visualization

The logical relationship between the components of the ternary system and the resulting phases at equilibrium can be visualized.

Caption: Logical workflow of the Na₂CO₃ + Na₂SO₄ + H₂O ternary system at equilibrium.

A Technical Guide to the Physical and Chemical Properties of Burkeite

For Researchers, Scientists, and Drug Development Professionals

Introduction

Burkeite is a naturally occurring anhydrous double salt of sodium carbonate and sodium sulfate (B86663) with the chemical formula Na₆(CO₃)(SO₄)₂.[1][2] It is classified as an evaporite mineral, typically forming in saline lake deposits and as efflorescences on saline soils.[3] First described in 1921 from Searles Lake, California, it was named in honor of its discoverer, William Edmund Burke.[2][4] Burkeite's formation is significant in various geological and industrial settings, including its role in the scaling of equipment in the pulp and paper industry.[5][6] This guide provides a comprehensive overview of the core physical and chemical properties of Burkeite, detailed experimental protocols for its characterization, and visual representations of its structural relationships and analytical workflows.

Core Physical and Chemical Properties

The fundamental properties of Burkeite are summarized in the tables below, providing a clear reference for its key characteristics.

Table 1: Physical Properties of Burkeite

| Property | Value | Source(s) |

| Crystal System | Orthorhombic | [4] |

| Color | White, light buff, grayish; colorless in transmitted light | [4] |

| Luster | Vitreous, Greasy | [4] |

| Hardness (Mohs) | 3.5 | [4] |

| Density (g/cm³) | 2.57 (measured), 2.61 (calculated) | [4] |

| Fracture | Conchoidal | [4] |

| Tenacity | Brittle | [4] |

| Solubility | Soluble in water | [4] |